Lipophilicity (XLogP3-AA) Comparison of 2-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic Acid vs. Isomeric tert-Butylbiphenyl Carboxylic Acids
The target 2'-tert-butyl isomer exhibits a computed XLogP3-AA of 4.7 [1]. Its 3'-tert-butyl positional isomer (3-(3-tert-butylphenyl)benzoic acid, CAS 1215206-04-4) has a reported computed LogP of approximately 4.35 by alternative estimation methods . The difference of ~0.35 log units reflects the reduced solvent-accessible surface area of the ortho-substituted isomer due to intramolecular steric shielding of the polar carboxylic acid by the adjacent tert-butyl group.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.7 |
| Comparator Or Baseline | 3'-tert-Butylbiphenyl-3-carboxylic acid (CAS 1215206-04-4): LogP ≈ 4.35 |
| Quantified Difference | ΔLogP ≈ +0.35 (target more lipophilic) |
| Conditions | Computed values from PubChem (XLogP3 3.0 algorithm) and ChemSrc (method unspecified); values are predicted, not experimentally measured |
Why This Matters
A 0.35 log unit increase in lipophilicity can significantly affect membrane permeability, protein binding, and chromatographic retention, making the ortho isomer the preferred choice for applications requiring enhanced hydrophobic character or distinct retention time in preparative HPLC.
- [1] PubChem Compound Summary for CID 12575959, 2'-Tert-butyl[1,1'-biphenyl]-3-carboxylic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/12575959 (accessed May 2026). View Source
